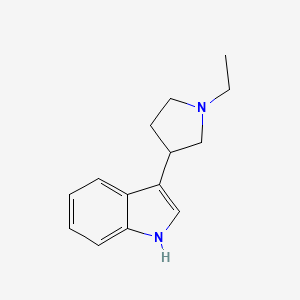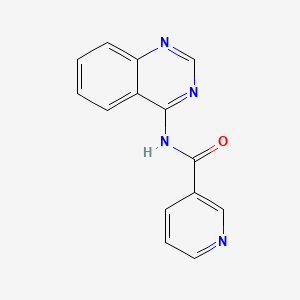
N-quinazolin-4-ylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-quinazolin-4-ylpyridine-3-carboxamide: is a heterocyclic compound that combines a quinazoline moiety with a pyridine carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
-
Copper-Mediated Synthesis
Starting Materials: N-(quinolin-8-yl)benzamide and amidine hydrochlorides.
Reaction Conditions: Copper-mediated tandem C(sp2)–H amination.
Procedure: This method involves a single-step synthesis using 8-aminoquinoline as a removable bidentate directing group.
-
General Synthetic Route
Starting Materials: Quinazoline derivatives and pyridine carboxylic acids.
Reaction Conditions: Typically involves amide bond formation through coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N-quinazolin-4-ylpyridine-3-carboxamide would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the quinazoline or pyridine rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed under anhydrous conditions.
Products: Reduced forms of the carboxamide group or the heterocyclic rings.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often requires a catalyst or a base.
Products: Substituted derivatives where the nucleophile replaces a hydrogen or halogen atom on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), copper salts.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
科学的研究の応用
Chemistry
Catalysis: Used as ligands in metal-catalyzed reactions due to their ability to stabilize metal complexes.
Organic Synthesis: Employed in the synthesis of more complex heterocyclic compounds.
Biology
Enzyme Inhibition: Acts as an inhibitor for various enzymes, making it useful in studying enzyme mechanisms.
Protein Binding: Used in studies involving protein-ligand interactions.
Medicine
Anticancer Agents: Exhibits potential anticancer properties by inhibiting specific kinases involved in cell proliferation.
Antimicrobial Agents: Shows activity against a range of bacterial and fungal pathogens.
Industry
Pharmaceuticals: Utilized in the development of new drugs due to its versatile chemical properties.
Agriculture: Potential use in the development of agrochemicals for pest control.
作用機序
The mechanism by which N-quinazolin-4-ylpyridine-3-carboxamide exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to therapeutic effects. For example, as an anticancer agent, it may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell proliferation.
類似化合物との比較
Similar Compounds
Quinazolinones: These compounds share the quinazoline core and exhibit similar biological activities.
Pyridine Carboxamides: Compounds with a pyridine carboxamide group that show comparable chemical reactivity and applications.
Uniqueness
N-quinazolin-4-ylpyridine-3-carboxamide is unique due to its combined structural features, which allow it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Its dual functionality as both a quinazoline and a pyridine derivative makes it particularly versatile in medicinal chemistry.
特性
分子式 |
C14H10N4O |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
N-quinazolin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H10N4O/c19-14(10-4-3-7-15-8-10)18-13-11-5-1-2-6-12(11)16-9-17-13/h1-9H,(H,16,17,18,19) |
InChIキー |
GRYYVRUCCZSBDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


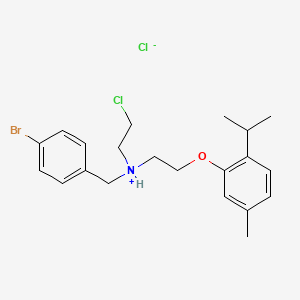

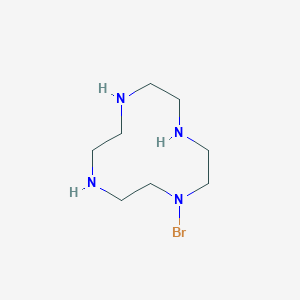
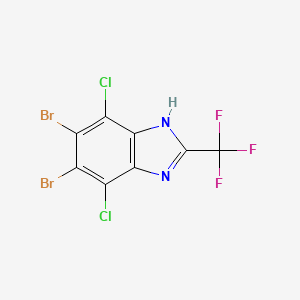
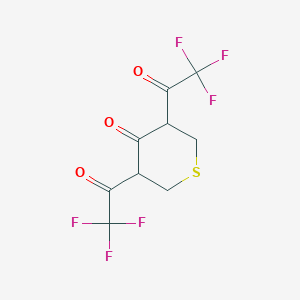
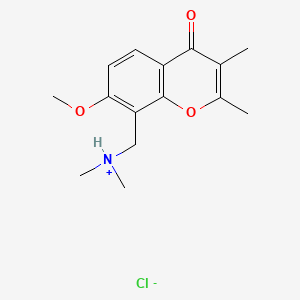
![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)

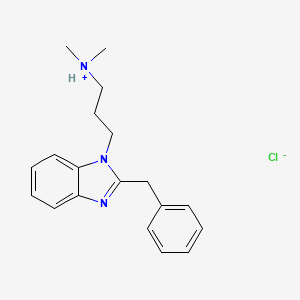
![Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide]](/img/structure/B15341729.png)
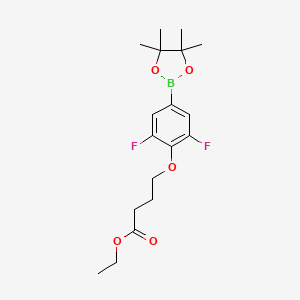
![11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one;methanesulfonic acid](/img/structure/B15341755.png)
![[1,4]Oxazino[4,3-a]quinoxaline,1,2,4,4a,5,6-hexahydro-(9ci)](/img/structure/B15341756.png)
